2,3,4-Pentanetriol
Overview
Description
2,3,4-Pentanetriol is an organic compound with the molecular formula C5H12O3 It is a triol, meaning it contains three hydroxyl groups (-OH) attached to a five-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Pentanetriol can be synthesized through several methods. One common approach involves the reduction of 2,3,4-pentanetrione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 2,3,4-pentanetrione. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form various alcohol derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Formation of 2,3,4-pentanetrione.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
2,3,4-Pentanetriol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Pentanetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound may participate in enzymatic reactions, serving as a substrate or inhibitor.
Comparison with Similar Compounds
Glycerol (1,2,3-Propanetriol): A triol with three hydroxyl groups attached to a three-carbon chain.
1,2,4-Butanetriol: A triol with three hydroxyl groups attached to a four-carbon chain.
Comparison:
Glycerol: Unlike 2,3,4-Pentanetriol, glycerol has a shorter carbon chain and is widely used in the food and pharmaceutical industries due to its non-toxic nature.
1,2,4-Butanetriol: This compound has a different arrangement of hydroxyl groups, leading to distinct chemical properties and applications. It is often used in the synthesis of explosives and other specialized chemicals.
This compound stands out due to its unique structure, which provides specific reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
pentane-2,3,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-3(6)5(8)4(2)7/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAIIULJXXEFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932835 | |
Record name | 1,5-Dideoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14642-48-9 | |
Record name | 2,3,4-Pentanetriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014642489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dideoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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